N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C14H14N2O4S2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.03949928 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Stability Improvement
A study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to enhance metabolic stability, reducing deacetylation in the benzothiazole amino substituent to mitigate in vivo and hepatocyte metabolism issues (Stec et al., 2011).
Analgesic Activity
Acetamide derivatives, including those with benzothiazol-2-yl groups, were synthesized and assessed for their analgesic properties through various nociceptive stimuli tests, showcasing significant pain-relieving effects without impairing motor coordination (Kaplancıklı et al., 2012).
Antitumor Activity
Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, evaluating their antitumor activity against various human tumor cell lines. Some compounds showed notable anticancer activity, highlighting the therapeutic potential of benzothiazole-acetamide derivatives in cancer treatment (Yurttaş et al., 2015).
Src Kinase Inhibitory and Anticancer Activities
Research on thiazolyl N-benzyl-substituted acetamide derivatives, including studies on compounds like KX2-391, a selective Src substrate binding site inhibitor, provided insights into the structure-activity relationship and demonstrated significant Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).
Antimicrobial Activity
A study synthesized and evaluated the antimicrobial activity of novel sulphonamide derivatives, showing promising results against various bacterial strains. Computational and experimental approaches confirmed the potential of these compounds for antimicrobial applications (Fahim & Ismael, 2019).
Antibacterial and Antifungal Evaluation
N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides were synthesized and exhibited significant reductions in reaction times under ultrasound irradiation. These compounds demonstrated promising antimicrobial activities against a range of bacterial and fungal strains (Rezki, 2016).
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-8(17)9-4-11-12(20-7-19-11)5-10(9)16-13(18)6-22-14-15-2-3-21-14/h4-5H,2-3,6-7H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBAULUBJDNVID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NCCS3)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.